- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,

Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

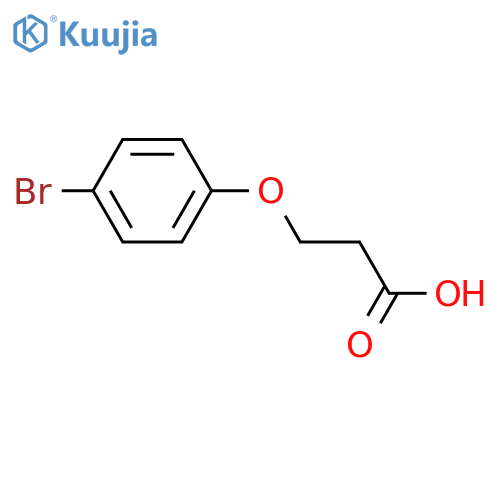

93670-18-9 structure

Nombre del producto:3-(4-bromophenoxy)propanoic acid

Número CAS:93670-18-9

MF:C9H9BrO3

Megavatios:245.069962263107

MDL:MFCD02295727

CID:838307

PubChem ID:7472034

3-(4-bromophenoxy)propanoic acid Propiedades químicas y físicas

Nombre e identificación

-

- 3-(4-bromophenoxy)propanoic acid

- 3-(4-bromo-phenoxy)-propionic acid

- 3-(4-Brom-phenoxy)-propionsaeure

- 3-(4-Bromophenoxy)propanoic acid (ACI)

- Propionic acid, 3-(p-bromophenoxy)- (5CI)

- 3-(4-Bromophenoxy)propionic acid

- EN300-36302

- 3-(4-bromophenoxy)propanoicacid

- SCHEMBL1822418

- AKOS000131718

- 93670-18-9

- MFCD02295727

- SY123396

- Z240085156

- CS-0157428

- AN-829/13156514

- IGFOICGMVYKSCD-UHFFFAOYSA-N

- DA-25207

- AB01330730-02

- NCGC00336795-01

- DTXSID50428679

- AS-61073

-

- MDL: MFCD02295727

- Renchi: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)

- Clave inchi: IGFOICGMVYKSCD-UHFFFAOYSA-N

- Sonrisas: O=C(CCOC1C=CC(Br)=CC=1)O

Atributos calculados

- Calidad precisa: 243.97400

- Masa isotópica única: 243.97351g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 4

- Complejidad: 164

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 46.5Ų

- Xlogp3: 2.1

Propiedades experimentales

- PSA: 46.53000

- Logp: 2.30260

3-(4-bromophenoxy)propanoic acid Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303+H313+H333

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-bromophenoxy)propanoic acid Datos Aduaneros

- Código HS:2918990090

- Datos Aduaneros:

China Customs Code:

2918990090Overview:

2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(4-bromophenoxy)propanoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36302-2.5g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 2.5g |

$154.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-25g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 97% | 25g |

¥11709.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D917481-5g |

3-(4-Bromophenoxy)propanoic Acid |

93670-18-9 | 95% | 5g |

$370 | 2023-09-03 | |

| Enamine | EN300-36302-0.25g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.25g |

$38.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344396-1g |

3-(4-bromophenoxy)propanoic acid, |

93670-18-9 | 1g |

¥2414.00 | 2023-09-05 | ||

| TRC | B805663-500mg |

3-(4-Bromophenoxy)Propanoic Acid |

93670-18-9 | 500mg |

$ 275.00 | 2022-04-02 | ||

| Enamine | EN300-36302-0.1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 95.0% | 0.1g |

$26.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-5g |

3-(4-Bromophenoxy)propanoic acid |

93670-18-9 | 97% | 5g |

¥3909.0 | 2022-04-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-344396A-5g |

3-(4-bromophenoxy)propanoic acid, |

93670-18-9 | 5g |

¥7243.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF338-1g |

3-(4-bromophenoxy)propanoic acid |

93670-18-9 | 98% | 1g |

924.0CNY | 2021-07-17 |

3-(4-bromophenoxy)propanoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referencia

- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated

Referencia

- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction, Australian Journal of Chemistry, 2010, 63(11), 1582-1593

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4

Referencia

- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine Ligand, Journal of Organic Chemistry, 2019, 84(13), 8638-8645

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Referencia

- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux

Referencia

- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindoles, Tetrahedron, 2017, 73(27-28), 3913-3922

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referencia

- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhA, Bioorganic Chemistry, 2015, 59, 151-167

Métodos de producción 9

Condiciones de reacción

Referencia

- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referencia

- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface Coverage, Chemistry - An Asian Journal, 2015, 10(9), 1926-1931

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C

Referencia

- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanones, Tetrahedron Letters, 2021, 82,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Referencia

- Preparation method of 6-bromo-4-hydro chromone, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Referencia

- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiation, Hebei Daxue Xuebao, 2008, 28(4), 399-402

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referencia

- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,

3-(4-bromophenoxy)propanoic acid Raw materials

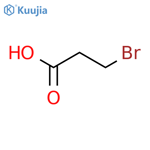

- 3-Bromopropionic acid

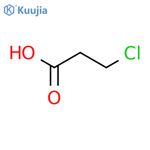

- 3-Chloropropanoic acid

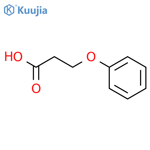

- 3-Phenoxypropanoic Acid

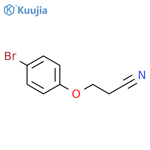

- 3-(4-Bromophenoxy)propanenitrile

3-(4-bromophenoxy)propanoic acid Preparation Products

3-(4-bromophenoxy)propanoic acid Literatura relevante

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

93670-18-9 (3-(4-bromophenoxy)propanoic acid) Productos relacionados

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):257.0/910.0